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Compound of Interest

Compound Name: JW-1

Cat. No.: B1192982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JW-1 (JW1601/Izuforant), a

selective histamine H4 receptor (H4R) antagonist, with other therapeutic alternatives for atopic

dermatitis (AD). The information is based on publicly available preclinical and clinical trial data.

Executive Summary
JW1601 (Izuforant) is an orally active, selective histamine H4 receptor antagonist developed for

the treatment of atopic dermatitis. It demonstrated promising preclinical efficacy in animal

models by inhibiting inflammation and pruritus. Phase 1 clinical trials in healthy volunteers

showed the compound to be well-tolerated. However, a global Phase 2 clinical trial was

terminated as JW1601 failed to meet its primary efficacy endpoint. This outcome positions

JW1601 differently from other H4R antagonists that have also faced development challenges,

and distinctly from approved biologics and Janus kinase (JAK) inhibitors that have shown

significant efficacy in moderate-to-severe atopic dermatitis.
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Parameter Result Source

Mechanism of Action
Selective Histamine H4

Receptor (H4R) Antagonist
[1]

IC50 against human H4R 36 nM

Preclinical Efficacy (mice)
51.2% inhibition of oxazolone-

induced atopic dermatitis

Phase 1 Clinical Trial Outcome

Well-tolerated in healthy

Korean and Caucasian

subjects

[1]

Phase 2 Clinical Trial Outcome
Failed to meet primary efficacy

endpoint

Table 2: Comparative Efficacy of Atopic Dermatitis
Treatments

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6129797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129797/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug (Class) Trial Primary Endpoint Efficacy Result

JW1601 (Izuforant)

(H4R Antagonist)
Phase 2 Not met -

JNJ-39758979 (H4R

Antagonist)
Phase 2a

EASI score

improvement

Numerical

improvement, but

study stopped due to

neutropenia.

Toreforant (H4R

Antagonist)
Phase 2 (Psoriasis) PASI 75

Did not meet

predefined success

criterion.

Upadacitinib

(RINVOQ) (JAK

Inhibitor)

Measure Up 1 & 2

(Phase 3)
EASI-75 at Week 16

70-80% of patients

achieved EASI-75.

Dupilumab

(DUPIXENT) (IL-4/IL-

13 Inhibitor)

Phase 3

IGA score of 0 or 1

and EASI-75 at Week

16

~36-39% achieved

IGA 0/1; ~44-51%

achieved EASI-75.

Tralokinumab

(ADBRY) (IL-13

Inhibitor)

ECZTRA 1 & 2 (Phase

3)

IGA score of 0 or 1

and EASI-75 at Week

16

~16-22% achieved

IGA 0/1; ~25-33%

achieved EASI-75.

EASI-75: 75% improvement from baseline in the Eczema Area and Severity Index. IGA 0/1:

Investigator's Global Assessment score of clear or almost clear. PASI 75: 75% improvement

from baseline in the Psoriasis Area and Severity Index.

Experimental Protocols
JW1601 (Izuforant) Phase 1 Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.[2]

Participants: 88 healthy Korean and Caucasian subjects.[1][2]
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Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

JW1601.[2]

Endpoints: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters

and the effect on eosinophil shape change were also assessed.

JNJ-39758979 Phase 2a Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group

study.[3]

Participants: Adult Japanese patients with moderate atopic dermatitis.[3]

Intervention: Once-daily oral administration of JNJ-39758979 (100 mg or 300 mg) or placebo

for 6 weeks.[3]

Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI)

score at week 6.[3]

Secondary Endpoints: Investigator's Global Assessment (IGA) and patient-reported pruritus

outcomes.[3]

Upadacitinib (Measure Up 1 & 2) Phase 3 Clinical Trials
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

Participants: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.

Intervention: Once-daily oral upadacitinib (15 mg or 30 mg) or placebo for 16 weeks.

Primary Endpoints: Proportion of patients achieving at least a 75% improvement in the

Eczema Area and Severity Index (EASI-75) and a validated Investigator's Global

Assessment for Atopic Dermatitis (vIGA-AD) score of 0 (clear) or 1 (almost clear) at week 16.

Dupilumab Phase 3 Clinical Trial
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4][5]
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Participants: Adolescents (12-17 years) with moderate-to-severe atopic dermatitis

inadequately controlled with topical medications.[4][5]

Intervention: Subcutaneous dupilumab (200 mg or 300 mg based on weight) every two or

four weeks, or placebo, for 16 weeks.[4][5]

Primary Endpoints: Proportion of patients with an Investigator's Global Assessment (IGA)

score of 0 or 1 and the proportion of patients with EASI-75 at week 16.[4][5]

Tralokinumab (ECZTRA 1 & 2) Phase 3 Clinical Trials
Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials.

[6]

Participants: Adults with moderate-to-severe atopic dermatitis.[6]

Intervention: Subcutaneous tralokinumab (300 mg) or placebo every two weeks for 16

weeks.[6]

Primary Endpoints: Proportion of patients achieving an IGA score of 0 or 1 at week 16 and

the proportion of patients achieving EASI-75 at week 16.[6]

Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
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Caption: Histamine H4 receptor signaling pathway in immune cells and the inhibitory action of

JW1601.

Experimental Workflow: Randomized Controlled Trial
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Caption: A generalized workflow for a randomized controlled clinical trial in atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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